![molecular formula C17H12BrClN4 B1607561 Phenazolam CAS No. 87213-50-1](/img/structure/B1607561.png)
Phenazolam
Overview
Description
Phenazolam, also known as Clobromazolam or DM-II-90, is a benzodiazepine derivative that acts as a potent sedative and hypnotic drug. It was first synthesized in the early 1980s but was never developed for medical use. This compound has appeared on the illicit drug market as a designer drug and is known for its strong sedative effects .
Mechanism of Action
Target of Action
Phenazolam, like other benzodiazepines, primarily targets the central nervous system . It acts as a potent sedative and hypnotic drug .
Mode of Action
As a benzodiazepine derivative, it likely enhances the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines typically work by binding to the gaba_a receptor, increasing the efficiency of gaba, the chief inhibitory neurotransmitter in the mammalian central nervous system .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include increased GABAergic activity, leading to decreased neuronal excitability. This can result in sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other central nervous system depressants (e.g., opioids and alcohol) can enhance its sedative effects and potentially lead to adverse events . .
Biochemical Analysis
Biochemical Properties
Phenazolam is classified as a novel benzodiazepine . Benzodiazepines are central nervous system depressants . They interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of neurons . This interaction results in the sedative and hypnotic effects of this compound .
Cellular Effects
This compound, like other benzodiazepines, influences cell function by modulating the activity of GABA receptors . By enhancing the inhibitory effect of GABA, this compound can decrease neuronal excitability, leading to its sedative and hypnotic effects
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GABA receptors, specifically at the benzodiazepine site on these receptors . This binding enhances the effect of GABA, leading to increased inhibition of neuronal activity
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. Benzodiazepines typically undergo phase I metabolism, which involves hydroxylation and other reactions catalyzed by cytochrome P450 enzymes
Preparation Methods
Phenazolam is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the triazolobenzodiazepine core structure. One common method includes the condensation of 2-chlorobenzophenone with hydrazine to form the intermediate, which is then cyclized with appropriate reagents to yield this compound
Chemical Reactions Analysis
Phenazolam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions, using nucleophilic reagents.
The major products formed from these reactions include hydroxylated and dechlorinated derivatives .
Scientific Research Applications
Scientific Research Applications
Phenazolam's applications span multiple fields:
Chemistry
- Reference Standard : this compound is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines. It aids in the development of analytical methods to detect these compounds in various samples.
- Analytical Techniques : Advanced techniques like Gas Chromatography Mass Spectrometry (GC-MS) and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed to identify this compound in toxicological samples, enhancing the understanding of its role in forensic cases involving drug overdoses.
Biology
- CNS Studies : Research has focused on this compound's effects on the central nervous system (CNS), particularly its interactions with neurotransmitters such as GABA (gamma-aminobutyric acid). It enhances GABA's inhibitory effects, leading to sedative, anxiolytic, and muscle relaxant properties .
- Toxicokinetics : Studies utilize animal models to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing critical data for safety assessments and therapeutic dosing.
Forensic Science
- Toxicology Studies : this compound is utilized in toxicological studies to understand its metabolism and detect its presence in biological samples. Its identification is crucial for forensic investigations related to drug-related deaths .
- Case Reports : There have been reports linking this compound to fatalities, especially when used in combination with opioids or other depressants. Understanding these cases helps inform public health responses and regulatory measures .
Toxicological Findings
A review of toxicological data indicates that this compound has been implicated in several cases of overdose and death:
- In a study examining drug-related deaths in Scotland, this compound was detected alongside other substances, suggesting a potential role in poly-drug toxicity scenarios .
- Reports from forensic laboratories have documented instances where this compound was found in post-mortem samples, highlighting its significance in understanding drug interactions and overdose outcomes .
User Reports
Users have reported prolonged anxiolytic effects rather than hypnotic effects from this compound, indicating its potential for misuse and dependency issues. Adverse effects include drowsiness, dizziness, and at higher doses, delirium or psychosis-like behavior .
Summary Table of this compound Characteristics
Characteristic | Value/Details |
---|---|
Potency | 5-10 times more potent than diazepam |
Duration of Action | Long (up to 60 hours) |
Active Metabolite | 3-hydroxyphenazepam |
Common Analytical Methods | GC-MS, LC-QTOF-MS |
Reported Side Effects | Drowsiness, amnesia, muscle weakness |
Comparison with Similar Compounds
Phenazolam is structurally similar to other benzodiazepines such as Bromazolam, Triazolam, and Flubromazolam. Compared to these compounds, this compound is noted for its higher potency and longer duration of action. Here is a comparison with similar compounds:
Bromazolam: Similar sedative effects but with a shorter duration of action.
Triazolam: Used medically for its hypnotic effects but less potent than this compound.
Flubromazolam: Known for its extreme potency and long-lasting effects, similar to this compound
This compound’s uniqueness lies in its combination of high potency and long duration, making it a subject of interest in both scientific research and forensic studies.
Biological Activity
Phenazolam, a novel benzodiazepine derivative, has garnered attention for its biological activity, particularly its effects on the central nervous system (CNS). This article provides an in-depth analysis of its mechanism of action, pharmacokinetics, potential therapeutic uses, and associated risks, supported by data tables and case studies.
Target and Mode of Action
This compound primarily targets the GABA_A receptor, similar to other benzodiazepines. By enhancing the effects of gamma-aminobutyric acid (GABA), it exhibits a range of pharmacological effects including:
- Sedation
- Anxiolysis
- Anticonvulsant properties
- Muscle relaxation
This interaction leads to increased inhibitory neurotransmission in the CNS, which is crucial for its therapeutic effects as well as its potential for abuse and dependence .
Biochemical Pathways
The binding of this compound to the benzodiazepine site on GABA_A receptors results in conformational changes that facilitate GABA's action. This mechanism is consistent across various benzodiazepines .
Pharmacokinetics
Absorption and Metabolism
This compound is well-absorbed after oral administration and is extensively metabolized in the liver. Its elimination half-life ranges from 6 to 18 hours, depending on individual metabolic factors. An active metabolite, 3-hydroxyphenazepam, exhibits similar potency to this compound itself .
Toxicokinetics
Research utilizing advanced analytical techniques such as LC-QTOF-MS has established protocols for detecting this compound in biological samples. This aids in understanding its distribution and concentration over time, which is vital for safety assessments .
Therapeutic Applications
This compound has been explored for various indications:
- Anxiety disorders
- Insomnia
- Alcohol withdrawal syndrome
- Severe muscle spasticity
However, due to its high potential for abuse and dependence, clinical use is often limited to short-term applications .
Case Studies and Clinical Observations
Several case studies highlight the risks associated with this compound use:
- Overdose Incidents : Reports indicate a significant rise in overdose cases linked to this compound, particularly when combined with opioids or alcohol. These combinations exacerbate respiratory depression, increasing mortality risk .
- Side Effects : Common side effects include:
- Population Studies : A comprehensive review of benzodiazepine-related deaths indicated a sevenfold increase in fatalities attributed to benzodiazepine overdoses over two decades, with this compound being a notable contributor .
Data Summary
Parameter | Value |
---|---|
Elimination Half-Life | 6 to 18 hours |
Common Side Effects | Drowsiness, amnesia, dizziness |
Therapeutic Uses | Anxiety disorders, insomnia |
Risks | High potential for abuse and dependence |
Properties
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCFAZTKZDYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236191 | |
Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87213-50-1 | |
Record name | Phenazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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